molecular formula C11H20FNO4 B14895784 (S)-2-(tert-butoxycarbonylamino)-4-fluoro-3,3-dimethylbutanoic acid

(S)-2-(tert-butoxycarbonylamino)-4-fluoro-3,3-dimethylbutanoic acid

Cat. No.: B14895784
M. Wt: 249.28 g/mol
InChI Key: QAWXYJNHGJIZCC-SSDOTTSWSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a dimethylbutanoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural features.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid involves its reactivity due to the presence of the Boc group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Lacks the fluorine atom, resulting in different reactivity and stability.

    (S)-2-((tert-Butoxycarbonyl)amino)-4-chloro-3,3-dimethylbutanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid imparts unique reactivity and stability compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions .

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

(2S)-4-fluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)11(4,5)6-12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m1/s1

InChI Key

QAWXYJNHGJIZCC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)CF

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)CF

Origin of Product

United States

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